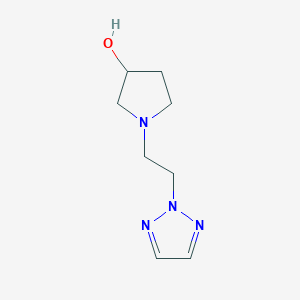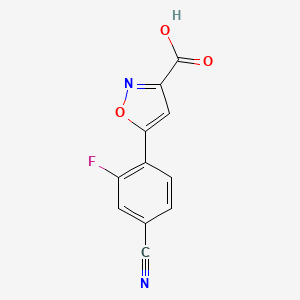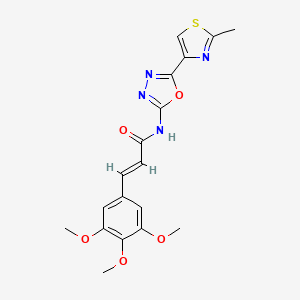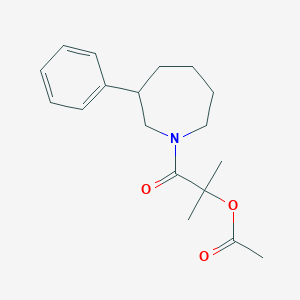
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol is a heterocyclic compound that features a triazole ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often carried out in the presence of a copper catalyst under mild conditions, such as room temperature or slightly elevated temperatures. The reaction can be performed in various solvents, including water, ethanol, or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interfere with cellular pathways, affecting processes like cell division or signal transduction.
Comparaison Avec Des Composés Similaires
1-(2-(1H-1,2,3-triazol-1-yl)ethyl)pyrrolidin-3-ol: Similar structure but with a different triazole isomer.
1-(2-(4H-1,2,4-triazol-4-yl)ethyl)pyrrolidin-3-ol: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
Uniqueness: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for drug development and other applications.
Propriétés
IUPAC Name |
1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c13-8-1-4-11(7-8)5-6-12-9-2-3-10-12/h2-3,8,13H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUDMKOKVHKVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2818713.png)
![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)
![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)


![1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2818723.png)

![4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2818728.png)
![5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide](/img/structure/B2818731.png)
![3-(3,4-dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2818732.png)


